molecular formula C23H23NO3 B2472804 2-ethoxy-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide CAS No. 2034527-79-0

2-ethoxy-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide

Cat. No.: B2472804
CAS No.: 2034527-79-0
M. Wt: 361.441
InChI Key: DURAVHIBMRBBJC-UHFFFAOYSA-N
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Description

2-ethoxy-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide is a synthetic organic compound with the molecular formula C23H23NO3 and a molecular weight of 361.4 g/mol . This naphthamide derivative features a complex structure that incorporates a 2-ethoxy-naphthalene group linked to a 2,3-dihydro-1H-inden-2-yl moiety via a methylamide bridge, with an additional hydroxyl group on the indane ring . The compound is supplied for research purposes and is listed under the CAS registry number 2034527-79-0 . While the specific biological activity and research applications of this compound are still an area of active investigation, naphthamide and hydroxy-indane derivatives are frequently explored in medicinal chemistry for their potential as pharmacologically active scaffolds. Researchers are investigating this compound and its analogs in various early-stage discovery programs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions, referring to the relevant Material Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

2-ethoxy-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-2-27-20-12-11-16-7-5-6-10-19(16)21(20)22(25)24-15-23(26)13-17-8-3-4-9-18(17)14-23/h3-12,26H,2,13-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURAVHIBMRBBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3(CC4=CC=CC=C4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-ethoxy-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Naphthamide Core: Starting with a naphthalene derivative, the naphthamide core can be synthesized through amide formation reactions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.

    Attachment of the Hydroxy-Dihydroindenyl Moiety: This step involves the formation of the hydroxy-dihydroindenyl moiety, which can be achieved through cyclization reactions followed by hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“2-ethoxy-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of “2-ethoxy-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-naphthamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Interference with specific biochemical pathways to exert its effects.

Comparison with Similar Compounds

Compounds with Hydroxy-Dihydroindenylmethyl Substituents

Compound Name Molecular Formula Key Features Biological/Synthetic Relevance
N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide C₁₇H₁₉N₂O₃ Isoxazole ring replaces naphthamide; lower molar mass (305.35 g/mol) Exhibits 18% conversion in specific reaction conditions, suggesting moderate reactivity .
N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-bis(trifluoromethyl)benzamide C₁₉H₁₅F₆NO₂ Trifluoromethyl groups enhance electronegativity and metabolic stability Higher molar mass (403.32 g/mol); used in studies requiring fluorinated probes .
N-(5-(Methylsulfonyl)-2,3-dihydro-1H-inden-2-yl)acetamide C₁₂H₁₅NO₃S Methylsulfonyl group increases polarity and solubility Demonstrated in triazole-based drug candidates for improved pharmacokinetics .

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -SO₂CH₃) improve metabolic stability but may reduce membrane permeability.
  • Bulkier Backbones (e.g., naphthamide vs.

Ethoxy-Naphthamide Derivatives with Varied Pendant Groups

Compound Name Molecular Formula Pendant Group Key Data
2-Ethoxy-N-(2-fluorophenyl)-1-naphthamide C₁₉H₁₆FNO₂ 2-Fluorophenyl Molar mass: 309.33 g/mol; fluorophenyl enhances aryl receptor binding .
N-(2-Hydroxyphenyl)-1-naphthamide C₁₇H₁₃NO₂ 2-Hydroxyphenyl Lower mass (263.29 g/mol); phenolic -OH may confer antioxidant activity .

Key Observations :

  • Fluorine Substitution : The 2-fluorophenyl analog () shows higher affinity for hydrophobic pockets compared to the hydroxyindenyl group in the target compound.
  • Polarity vs.

Compounds with Similar Dihydroindenyl Moieties but Divergent Cores

Compound Name Core Structure Key Data
(2S)-2-Amino-N-((4R)-6-((5-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-... Tetrahydroquinoline ESI-MS: 508.1 [M+Na]⁺; peptidomimetic scaffold modulates opioid receptors .
3-Hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one Isoindolone Synthesized via cyclization; used in photodynamic therapy studies .

Key Observations :

  • Scaffold Flexibility: Tetrahydroquinoline and isoindolone cores () demonstrate the role of rigidity in receptor selectivity.
  • Synthetic Complexity : Multi-step routes (e.g., ’s asymmetric catalysis) highlight challenges in diastereomeric purity for indenyl-containing compounds .

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